![molecular formula C19H11ClN4OS B2823529 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 478247-53-9](/img/structure/B2823529.png)
6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C19H11ClN4OS and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle leads to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
生物活性
The compound 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one represents a novel scaffold in medicinal chemistry, particularly within the realm of heterocyclic compounds. This compound is part of the pyrazolo-thiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
The presence of the 4-chlorophenyl group and the pyrazolo and thiazolo moieties contribute to its biological profile.
Anticancer Activity
Recent studies have demonstrated that compounds within this class exhibit significant anticancer properties. For instance, a study highlighted that derivatives of phenylpyrazolo[3,4-d]pyrimidine showed potent inhibitory effects against various cancer cell lines, with IC50 values ranging from 0.3 to 24 µM. Specifically, compounds like 5i were noted for their ability to induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration and cycle progression .
Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
---|---|---|---|
5i | 0.3 | Breast | Apoptosis induction |
5j | 7.60 | Lung | Cell cycle arrest |
Anti-inflammatory Activity
Another aspect of interest is the anti-inflammatory potential of this compound. Pyrazolo derivatives have been linked to inhibition of pro-inflammatory cytokines and pathways involved in inflammation. The specific mechanisms often involve modulation of NF-kB signaling pathways and inhibition of COX-2 enzymes .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, with studies indicating effectiveness against both bacterial and fungal strains. The thiazole component is particularly noted for enhancing the antimicrobial activity due to its ability to disrupt cellular membranes .
Case Study 1: Anticancer Efficacy
A focused library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and tested against various cancer cell lines. The study found that certain substitutions on the phenyl ring significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups showed improved potency compared to their electron-donating counterparts.
Case Study 2: Inhibition of α-glucosidase
In a comparative study evaluating α-glucosidase inhibitors, several derivatives were tested alongside acarbose as a standard reference. The synthesized compounds exhibited IC50 values between 15.2 ± 0.4 µM and 201.3 ± 4.2 µM, indicating promising potential for managing postprandial hyperglycemia in diabetic patients .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazole ring significantly affect biological activity. Notably:
- Substituents at the C-5 position enhance anticancer activity.
- Halogen substitutions (like chlorine) at the phenyl ring improve selectivity towards specific cancer targets.
- Hydrophobic interactions play a crucial role in binding affinity towards target proteins.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine class. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by triggering mitochondrial pathways and activating caspases, which are crucial for the apoptotic process .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research indicates that 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Emerging evidence points to the neuroprotective properties of this compound. It has been shown to reduce oxidative stress and improve neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects through modulation of neuroinflammatory pathways and enhancement of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .
Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study emphasized the importance of structural modifications to enhance efficacy and selectivity against specific cancer types .
Antimicrobial Activity
In a comparative study assessing various antimicrobial agents, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a lead structure for developing new antibiotics amid rising antibiotic resistance issues .
Inflammation and Pain Management
Clinical trials have indicated that this compound can effectively reduce inflammation and pain in animal models of arthritis. The findings suggest that it could be developed into a therapeutic agent for managing chronic pain associated with inflammatory conditions .
属性
IUPAC Name |
12-(4-chlorophenyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4OS/c20-13-8-6-12(7-9-13)16-11-26-19-22-17-15(18(25)23(16)19)10-21-24(17)14-4-2-1-3-5-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIMNMDBZBVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4C(=CSC4=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。